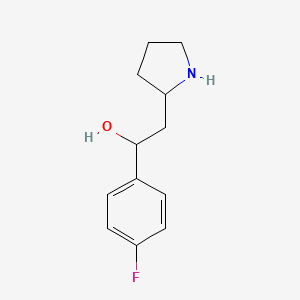

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol

Description

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol is a fluorinated secondary alcohol featuring a pyrrolidine ring and a 4-fluorophenyl substituent. The compound combines a polar hydroxyl group with a lipophilic aromatic system, making it a versatile intermediate in medicinal chemistry and materials science. Its stereochemistry and electronic profile are influenced by the fluorine substituent, which enhances metabolic stability and modulates intermolecular interactions compared to non-fluorinated analogs .

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-pyrrolidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11-12,14-15H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJNCRYNTQHBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with the preparation of an α-bromoketone intermediate derived from the corresponding aryl ketone. This intermediate is then reacted with pyrrolidine to introduce the pyrrolidinyl substituent, followed by reduction or hydrolysis steps to yield the target ethan-1-ol compound.

Preparation of α-Bromoketone Intermediate

Starting Materials: The key ketone precursor can be synthesized by Friedel-Crafts acylation of 4-fluorobenzene derivatives with appropriate acyl chlorides or via Grignard reactions involving arylmagnesium halides and esters or acid chlorides.

Bromination: The ketone is selectively brominated at the α-position using bromine in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3). This reaction proceeds quantitatively, yielding the α-bromoketone without ring bromination side products.

-

- Solvent: Dichloromethane or ether

- Temperature: 0°C to room temperature

- Catalyst: AlCl3 catalytic amounts

- Bromine added dropwise to control selectivity

Nucleophilic Substitution with Pyrrolidine

The α-bromoketone intermediate is reacted with pyrrolidine under mild conditions (room temperature) in an ether or ethanol solvent.

The reaction mechanism involves nucleophilic attack by the pyrrolidine nitrogen on the α-bromoketone, displacing the bromide and forming the pyrrolidin-2-yl ketone intermediate.

-

- Dissolve α-bromoketone in Et2O or EtOH

- Add excess pyrrolidine (2-3 equivalents)

- Stir at room temperature for 1–24 hours

- Workup includes aqueous extraction, acid-base washes, and drying

Reduction to 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol

The ketone intermediate is reduced to the corresponding secondary alcohol.

Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), depending on the substrate sensitivity.

The reduction is typically conducted in protic solvents like ethanol or methanol at low temperatures to control stereochemistry.

Resolution of Enantiomers

Since the target compound is chiral, resolution of racemic mixtures can be achieved by forming diastereomeric salts with chiral acids such as dibenzoyl-D-tartaric acid.

Recrystallization from solvent mixtures like dichloromethane/hexane allows isolation of enantiomerically enriched salts.

Purity and enantiomeric excess are monitored by ^1H NMR spectroscopy and confirmed by X-ray crystallography.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | 4-Fluorobenzene + acyl chloride, AlCl3 | Aryl ketone precursor | High yield, regioselective |

| α-Bromination | Bromine + catalytic AlCl3, CH2Cl2, 0°C | α-Bromoketone | Quantitative, no ring bromination |

| Nucleophilic substitution | Pyrrolidine, Et2O or EtOH, RT, 1–24 h | Pyrrolidinyl ketone intermediate | Formation of C-N bond at α-position |

| Reduction | NaBH4 or LiAlH4, EtOH or MeOH, 0°C to RT | 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol | Secondary alcohol formation |

| Enantiomeric resolution | Dibenzoyl-D-tartaric acid, CH2Cl2/hexane | Enantiomerically enriched compound | >95% diastereomeric excess achievable |

Detailed Research Findings

Selectivity and Yield: The α-bromination step is highly selective for the α-position adjacent to the ketone, avoiding aromatic bromination, which is crucial for downstream substitution reactions.

Diastereomeric Purity: Repeated recrystallization of diastereomeric salts allows purification to >95% diastereomeric excess, confirmed by characteristic NMR signals and optical rotation measurements.

Reaction Mechanism Insights: The nucleophilic substitution of α-bromoketones by pyrrolidine proceeds smoothly at room temperature, with the formation of an intermediate enamine or iminium species transiently possible before hydrolysis to the ketone form.

Alternative Synthetic Routes: Some methods employ donor–acceptor cyclopropanes or other ring-opening strategies to construct pyrrolidinyl ketones, but these are less direct for this specific compound and require additional steps.

Purification Techniques: Extraction with aqueous acid/base, drying over MgSO4 or Na2SO4, and recrystallization from ethanol/ether mixtures are standard to isolate pure product.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the pyrrolidinyl moiety contributes to its overall stability and bioactivity.

Comparison with Similar Compounds

Heterocyclic Core Modifications

1-(Pyrrolidin-2-yl)ethan-1-ol ():

Lacks the 4-fluorophenyl group, simplifying the structure. Synthesized via Rh/Al2O3-catalyzed hydrogenation of 2-acetylpyrrole, it exhibits high purity without chromatography . The absence of fluorine reduces lipophilicity (clogP: 0.2 vs. 2.1 for the target compound), impacting membrane permeability.1-(2-(4-Fluorophenyl)-1-methylazetidin-3-yl)-2-(trityloxy)ethan-1-ol (, Compound 1q):

Replaces the pyrrolidine with a strained azetidine (4-membered ring). This increases ring tension, altering conformational flexibility and reactivity. The trityloxy group enhances steric bulk, reducing solubility in polar solvents .Pyrazole Derivatives ():

Compounds like 1-(1-Methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol substitute the fluorophenyl group with a pyrazole ring. This introduces aromatic nitrogen atoms, modifying hydrogen-bonding capacity and electronic properties. Pyrazole-containing analogs often exhibit enhanced metabolic stability but reduced CNS penetration due to increased polarity .

Substituent Effects on Electronic and Physical Properties

Fluorine Position and Number :

- describes 2-[(2,2-difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol, where a difluoroethenyloxy group replaces the pyrrolidine. The electron-withdrawing fluorine atoms increase acidity (pKa ~9.5 vs. ~13 for the target) and reduce boiling point due to lower molecular weight .

- In , fluorophenyl groups in thiazole derivatives adopt perpendicular orientations relative to the planar core, reducing π-π stacking interactions compared to the target compound’s linear arrangement .

- Amino vs. Hydroxyl Groups: ’s 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride replaces the pyrrolidine with a methylamino group. This substitution increases basicity (pKa ~10.5) and water solubility (logS: -1.2 vs. -2.8 for the target) but reduces blood-brain barrier penetration due to protonation at physiological pH .

Biological Activity

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores the compound's structure, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its biological effects.

Chemical Structure and Properties

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol is characterized by a fluorophenyl group attached to a pyrrolidine moiety. The molecular formula is , with a molecular weight of 215.26 g/mol. Its structural features contribute to its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with multiple receptor systems:

- Histamine Receptors : It has been studied for its antagonistic effects on histamine receptors, particularly the H4 subtype, which is involved in inflammatory responses and immune modulation .

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium tuberculosis .

Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol | Staphylococcus aureus | 6.25 |

| 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol | Escherichia coli | 12.5 |

| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |

| Control (Ciprofloxacin) | Escherichia coli | 2 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Antiproliferative Effects

In a separate study focused on cancer cell lines, the compound demonstrated significant antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.3 |

The IC50 values suggest that 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol may serve as a potential lead compound for developing new anticancer therapies.

Case Study 1: Histamine Receptor Modulation

A pharmacological study characterized the interaction of this compound with human histamine receptors. Results indicated that it acts as an inverse agonist at the H4 receptor, potentially modulating inflammatory pathways and offering therapeutic benefits in allergic conditions .

Case Study 2: Antimicrobial Resistance

In light of increasing antimicrobial resistance, a case study explored the efficacy of this compound against resistant strains of Staphylococcus aureus. The findings revealed that modifications to the pyrrolidine ring enhanced its antibacterial properties, suggesting avenues for further drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol, and how are reaction conditions optimized?

- Answer : The compound is synthesized via reductive amination or nucleophilic substitution. A typical method involves reacting 4-fluorophenylacetaldehyde with pyrrolidine under acidic conditions to form an imine intermediate, followed by reduction with sodium borohydride in ethanol at 0–5°C. Catalytic hydrogenation (e.g., Pd/C, H₂ at 3–5 atm, 50°C) enhances enantiomeric purity. Reaction optimization includes pH control (4–6) and inert atmosphere to prevent oxidation .

Q. How is the structural configuration of this compound validated experimentally?

- Answer : X-ray crystallography resolves absolute stereochemistry, as demonstrated for analogous fluorophenyl-pyrrolidine derivatives (e.g., single-crystal diffraction data with CCDC deposition). Complementary techniques include ¹H/¹³C/¹⁹F NMR (assigning diastereotopic protons) and FTIR (confirming hydroxyl and fluorophenyl groups). 2D NMR (COSY, HSQC) maps proton-carbon correlations .

Q. What analytical methods are recommended for purity assessment?

- Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies impurities, while LC-MS identifies degradation products. Karl Fischer titration measures residual water, and differential scanning calorimetry (DSC) assesses thermal stability. Pharmacopeial standards (e.g., USP monographs) guide acceptance criteria for related substances (<0.1%) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved, and what methods quantify enantiomeric excess?

- Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) separates enantiomers. Alternatively, diastereomeric salts form with (R)- or (S)-mandelic acid, followed by recrystallization. Enantiomeric excess is measured via polarimetry ([α]D) or chiral GC-MS, calibrated against racemic mixtures .

Q. How should researchers address contradictory stability data under varying pH conditions?

- Answer : Accelerated degradation studies (40°C, pH 1–13) with UPLC-MS monitoring identify degradation pathways. For example, acidic conditions (pH <3) hydrolyze the pyrrolidine ring, while alkaline conditions (pH >10) oxidize the fluorophenyl group. Stabilizers (e.g., ascorbic acid for oxidation) are screened via DOE (Design of Experiments) .

Q. What computational strategies predict the compound’s biological activity and pharmacokinetics?

- Answer : Molecular docking (AutoDock Vina) against targets like CYP51 (fungal lanosterol demethylase) predicts binding modes. QSAR models using descriptors (logP, topological polar surface area) estimate ADMET properties. MD simulations (GROMACS, 100 ns) assess ligand-protein complex stability .

Q. How are synthetic impurities profiled, and what regulatory thresholds apply?

- Answer : LC-MS/MS with high-resolution mass spectrometry (HRMS) identifies impurities (e.g., des-fluoro byproducts). ICH Q3A guidelines set thresholds: ≤0.15% for unknown impurities. Process-related contaminants (e.g., residual palladium from hydrogenation) are quantified via ICP-MS (<10 ppm) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles across solvents?

- Answer : Systematic solubility studies (shake-flask method, 25°C) in water, ethanol, DMSO, and dichloromethane clarify inconsistencies. Hansen solubility parameters (δD, δP, δH) model solvent compatibility. Confounding factors (e.g., hygroscopicity) are controlled via Karl Fischer analysis .

Methodological Notes

- Stereochemistry : Absolute configuration is confirmed via X-ray crystallography, with Flack parameter <0.1 .

- Scale-up Challenges : Catalytic hydrogenation requires careful pressure control to avoid exothermic side reactions .

- Regulatory Compliance : Impurity profiling aligns with ICH Q3A/B guidelines for preclinical development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.